REACTION_CXSMILES
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I[CH2:2][CH2:3][CH2:4][OH:5].[Br:6][C:7]1[CH:12]=[CH:11][C:10]([OH:13])=[C:9]([C:14]([F:17])([F:16])[F:15])[CH:8]=1.C(=O)([O-])[O-].[K+].[K+]>C(#N)C.C(OCC)(=O)C.O>[Br:6][C:7]1[CH:12]=[CH:11][C:10]([O:13][CH2:2][CH2:3][CH2:4][OH:5])=[C:9]([C:14]([F:15])([F:16])[F:17])[CH:8]=1 |f:2.3.4|
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Name
|
|
Quantity
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11.23 g
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Type
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reactant
|
Smiles
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ICCCO
|
Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=C(C=C1)O)C(F)(F)F
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Name
|
|
Quantity
|
172 g
|
Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
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150 mL
|
Type
|
solvent
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Smiles
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C(C)#N
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
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Name
|
|
Quantity
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300 mL
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Type
|
solvent
|
Smiles
|
O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The above mixture was refluxed for 4 hours
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Duration
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4 h
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Type
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CUSTOM
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Details
|
Organic layer was seperated
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulphate, solvent
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Type
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CUSTOM
|
Details
|
removed under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
BrC1=CC(=C(OCCCO)C=C1)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |